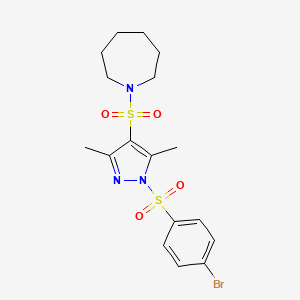

1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane

Description

Properties

CAS No. |

959515-60-7 |

|---|---|

Molecular Formula |

C17H22BrN3O4S2 |

Molecular Weight |

476.4 g/mol |

IUPAC Name |

1-[1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylazepane |

InChI |

InChI=1S/C17H22BrN3O4S2/c1-13-17(27(24,25)20-11-5-3-4-6-12-20)14(2)21(19-13)26(22,23)16-9-7-15(18)8-10-16/h7-10H,3-6,11-12H2,1-2H3 |

InChI Key |

UJWXGWODXMLTRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring. This can be achieved through a ring-closing metathesis reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds similar to 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane exhibit notable biological properties. Some key areas of interest include:

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory pathways, suggesting therapeutic potential in managing inflammatory diseases.

- Fungal Inhibition : Similar compounds have shown efficacy as fungicides, which could extend to this compound, warranting further investigation into its antifungal properties .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of sulfonamide derivatives. The study highlighted how these compounds modulate inflammatory pathways by inhibiting specific enzymes. Preliminary docking studies for this compound revealed promising interactions with targets involved in inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Contains a brominated pyrazole | Lacks azepane structure |

| Sulfopyrazole | Features a sulfonamide group | Focused on anti-inflammatory activity |

| Phenylsulfonamide | Contains a phenyl group attached to a sulfonamide | Simpler structure without the pyrazole ring |

This table illustrates how the combination of multiple sulfonyl groups and the azepane ring in this compound sets it apart from related compounds.

Mechanism of Action

The mechanism of action of 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can bind to these targets, inhibiting their activity and thereby modulating the biological processes they control.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-sulfonamide derivatives. Below is a structural and functional comparison with analogous compounds from the evidence:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Comparative Insights:

Heterocycle Variability: The 7-membered azepane ring in the target compound contrasts with 6-membered piperazine (e.g., ) or piperidine (e.g., ). Larger rings like azepane may influence conformational flexibility and binding affinity in biological targets.

Substituent Effects :

- The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing properties compared to ethyl () or fluorophenyl () groups. Bromine’s hydrophobicity could improve membrane permeability.

- Carboxylic acid substitutions (e.g., ) introduce polarity, likely affecting solubility and hydrogen-bonding interactions.

Synthetic Accessibility :

- Compounds like the piperazine derivative in and azepane analog in share similar synthetic routes (e.g., sulfonylation of pyrazole intermediates). However, bromophenyl substitution may require specialized coupling conditions.

Biological Relevance :

- While explicit data for the target compound is absent, structurally related sulfonamides (e.g., ) are associated with antimicrobial and kinase-inhibitory activities. The dual sulfonyl groups may enhance binding to enzymes like carbonic anhydrase or tyrosine kinases.

Biological Activity

The compound 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound features a sulfonyl group attached to a pyrazole ring , which is further connected to an azepane moiety. The presence of the 4-bromophenyl substituent is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of pyrazole and sulfonamide have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's sulfonamide functionality is particularly relevant for its antibacterial efficacy.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate to Strong |

| 2 | Bacillus subtilis | Moderate to Strong |

| 3 | Other strains | Weak to Moderate |

Anticancer Properties

The potential anticancer activity of the compound is supported by studies on similar pyrazole derivatives. These compounds have demonstrated inhibitory effects on cancer cell lines, suggesting that the azepane and sulfonyl groups contribute to their cytotoxicity against tumors .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . In particular, studies show that certain derivatives exhibit strong AChE inhibition, with IC50 values indicating high potency compared to standard inhibitors .

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 (Thiourea) |

| Urease | Varies | - |

Case Studies

- Antibacterial Screening : A study involving synthesized pyrazole derivatives showed that compounds with sulfonamide groups exhibited significant antibacterial activity against multiple strains, highlighting the importance of structural features in enhancing efficacy .

- Enzyme Binding Studies : Fluorescence quenching experiments demonstrated strong binding interactions between synthesized compounds and bovine serum albumin (BSA), indicating potential for drug formulation and delivery systems .

- Cytotoxicity Assessments : In vitro assays revealed that certain modifications in the chemical structure led to increased cytotoxicity against cancer cell lines, suggesting avenues for developing new anticancer agents based on this scaffold .

Q & A

Q. What are the established synthetic routes for 1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane?

The compound is synthesized via sequential sulfonylation reactions. A common approach involves coupling a 4-bromophenylsulfonyl chloride intermediate with a pre-functionalized azepane-pyrazole scaffold. For example, in related sulfonyl-piperazine hybrids, bromophenylsulfonyl groups are introduced through nucleophilic substitution under inert conditions (e.g., dry dichloromethane, triethylamine as a base) . Characterization typically involves IR, H/C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : H NMR is used to confirm the presence of aromatic protons (e.g., 4-bromophenyl group at δ 7.6–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm for pyrazole-CH). C NMR identifies sulfonyl carbons (~110–120 ppm) and quaternary carbons in the pyrazole ring .

- HRMS : Exact mass analysis ensures molecular ion consistency (e.g., [M+H] for CHBrNOS would require a precision <5 ppm error) .

- IR : Sulfonyl S=O stretches appear as strong bands near 1350 cm and 1150 cm .

Q. What are the key physicochemical properties of this compound?

- Solubility : Sulfonyl derivatives often exhibit limited aqueous solubility. Experimental data for analogs suggest solubility <50 µg/mL in PBS (pH 7.4), necessitating DMSO or ethanol as solvents for biological assays .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of sulfonyl groups. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

Yield discrepancies (e.g., 44% vs. 71% in related compounds ) may arise from competing side reactions (e.g., over-sulfonylation). Strategies include:

- Temperature control : Maintain reactions at 0–5°C during sulfonylation to minimize byproducts.

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Catalysis : Explore phase-transfer catalysts to enhance reaction efficiency in biphasic systems.

Q. How should contradictory crystallographic data be resolved for this compound?

If X-ray diffraction data conflicts with computational models (e.g., bond angles or torsional strain):

- Refinement tools : Use SHELXL for small-molecule refinement, applying restraints for disordered sulfonyl groups .

- Validation : Cross-check with DFT-optimized structures (B3LYP/6-31G* basis set) to identify outliers in bond lengths or angles .

Q. What methodologies are recommended for evaluating its pharmacological activity?

- In vitro assays : Screen against target enzymes (e.g., α-glucosidase for anti-diabetic potential) using UV-Vis spectroscopy to monitor substrate conversion .

- Dose-response curves : Use IC values derived from nonlinear regression (GraphPad Prism) to quantify potency.

- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular docking : Employ AutoDock Vina to dock the compound into target active sites (e.g., COX-2 for anti-inflammatory studies). Use PyMOL for visualization .

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability, focusing on sulfonyl group interactions with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.